molecular formula C21H16ClN3O4S2 B2821872 N-(benzo[d][1,3]dioxol-5-yl)-2-((3-(4-chlorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide CAS No. 687563-73-1

N-(benzo[d][1,3]dioxol-5-yl)-2-((3-(4-chlorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide

Cat. No.: B2821872
CAS No.: 687563-73-1
M. Wt: 473.95
InChI Key: DLIMZXHOWKLJPK-UHFFFAOYSA-N
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Description

Its core consists of a tetrahydrothieno[3,2-d]pyrimidin-4-one scaffold fused with a thiophene ring, substituted at position 3 with a 4-chlorophenyl group. The thioacetamide linkage connects this core to a benzo[d][1,3]dioxol-5-yl (benzodioxole) moiety, which is known for its electron-rich aromatic system and metabolic stability. Key features of this compound include:

  • Thienopyrimidinone core: Provides a rigid, planar structure conducive to binding biological targets like kinases or enzymes.
  • 4-Chlorophenyl substituent: Enhances lipophilicity and may influence receptor affinity.
  • Benzodioxole group: Imparts resistance to oxidative degradation, a common feature in bioactive molecules .

Synthetic routes for analogous compounds often involve condensation reactions (e.g., thioether formation under basic conditions) or cyclization of precursors with heterocyclic amines .

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[[3-(4-chlorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClN3O4S2/c22-12-1-4-14(5-2-12)25-20(27)19-15(7-8-30-19)24-21(25)31-10-18(26)23-13-3-6-16-17(9-13)29-11-28-16/h1-6,9H,7-8,10-11H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLIMZXHOWKLJPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=C1N=C(N(C2=O)C3=CC=C(C=C3)Cl)SCC(=O)NC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Analogues

Compound Name / ID (Evidence Source) Core Heterocycle Key Substituents Functional Groups
Target Compound (this article) Tetrahydrothieno[3,2-d]pyrimidin-4-one 4-Chlorophenyl, benzodioxole Thioether, acetamide
4-(Benzo[d][1,3]dioxol-5-yl)-6-methyl-N-(4-nitrophenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide () Tetrahydropyrimidine Benzodioxole, 4-nitrophenyl Thioxo, carboxamide
(2Z)-2-(4-Cyanobenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitrile () Thiazolo[3,2-a]pyrimidine 4-Cyanobenzylidene, 5-methylfuran Dioxo, nitrile
N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-2-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-ylthio)acetamide () Thiadiazole-oxadiazole 4-Chlorophenyl, benzyl Thioether, acetamide
2-((3-Ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(p-tolyl)acetamide () Thieno[2,3-d]pyrimidin-4-one Ethyl, dimethyl, p-tolyl Thioether, acetamide

Key Differences and Implications

Core Heterocycle Variations

  • Thieno[3,2-d]pyrimidinone (Target) vs. Thieno[2,3-d]pyrimidinone (): The position of the thiophene fusion alters ring planarity and electronic distribution. The [3,2-d] fusion in the target compound may enhance π-π stacking compared to the [2,3-d] isomer .
  • Thiazolo[3,2-a]pyrimidine () : Replacing thiophene with thiazole introduces a nitrogen atom, increasing polarity but reducing lipophilicity. This may limit blood-brain barrier penetration compared to the target compound .

Substituent Effects

  • 4-Chlorophenyl (Target, ): This group is associated with improved binding to hydrophobic pockets in enzymes like cyclooxygenase (COX) or cytochrome P450.
  • Benzodioxole (Target, ) : Enhances oxidative stability compared to 5-methylfuran () , which is prone to ring-opening under acidic conditions .

Functional Group Contributions

  • Thioether vs.
  • Acetamide Linkage (Target, ) : This group facilitates hydrogen bonding with biological targets. Derivatives with p-tolyl () exhibit higher lipophilicity than those with benzodioxole (Target) , affecting pharmacokinetic profiles .

Q & A

Q. What synthetic methodologies are recommended for preparing this compound with high purity?

The synthesis involves multi-step reactions under inert atmospheres to prevent oxidation. Key steps include:

  • Use of triethylamine as a base and dimethylformamide (DMF) as a solvent for thioacetamide bond formation .
  • Reaction monitoring via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to track intermediate purity .
  • Final purification using recrystallization or column chromatography.

Q. Which spectroscopic techniques are critical for structural confirmation?

  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR to verify proton environments and carbon frameworks (e.g., benzo[d][1,3]dioxole and thieno-pyrimidine moieties) .
  • Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight and fragmentation patterns .
  • X-ray crystallography : For unambiguous structural determination using programs like SHELXL .

Q. What pharmacological activities are associated with thieno[3,2-d]pyrimidine derivatives?

This class exhibits:

ActivityMechanismStructural Influence
AnticancerKinase inhibition4-Chlorophenyl enhances target binding
Anti-inflammatoryCOX-2 suppressionBenzo[d][1,3]dioxole modulates electron density

Advanced Research Questions

Q. How can conflicting NMR data for synthetic intermediates be resolved?

  • Perform 2D NMR experiments (e.g., COSY, HSQC) to assign overlapping signals .
  • Compare experimental shifts with computational predictions (DFT calculations) .
  • Validate via X-ray crystallography if crystalline intermediates are obtained .

Q. What strategies improve yield in the final coupling step of the synthesis?

  • Optimize solvent polarity (e.g., switch from DMF to dichloromethane for better thiol reactivity) .
  • Use microwave-assisted synthesis to accelerate reaction rates and reduce side products .
  • Employ stoichiometric control (1.2–1.5 equivalents of 4-chlorophenyl precursor) to drive completion .

Q. How does the 4-chlorophenyl substituent influence electronic properties and reactivity?

  • The electron-withdrawing Cl group increases electrophilicity at the pyrimidine core, enhancing nucleophilic attack in derivatization reactions .
  • Substituent positioning affects π-π stacking in biological target interactions (e.g., DNA topoisomerase inhibition) .

Q. What in vitro assays are suitable for evaluating anticancer activity?

  • Cell viability assays : MTT or CellTiter-Glo® against cancer cell lines (e.g., MCF-7, A549) .
  • Apoptosis markers : Caspase-3/7 activation and Annexin V staining .
  • Controls : Include cisplatin (positive control) and DMSO solvent controls to validate specificity .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activities of similar analogs?

  • Standardize assay conditions : Variations in cell line passage number or serum concentration can skew results .
  • Validate target engagement via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to confirm binding affinities .
  • Compare pharmacokinetic parameters (e.g., logP, plasma stability) to differentiate bioactivity .

Methodological Recommendations

Q. What computational tools predict structure-activity relationships (SAR) for this compound?

  • Molecular docking : AutoDock Vina or Schrödinger Suite to model interactions with kinases or DNA .
  • QSAR models : Use descriptors like topological polar surface area (TPSA) and Hammett constants .

Q. How can researchers mitigate hydrolysis of the thioacetamide linkage during storage?

  • Store lyophilized samples at -20°C under argon .
  • Avoid aqueous buffers with pH > 7.0 during biological assays .

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